molecular formula C14H17NO4 B1267543 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid CAS No. 78190-11-1

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid

Cat. No. B1267543
CAS RN: 78190-11-1
M. Wt: 263.29 g/mol
InChI Key: FFLPIVZNYJKKDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid and related compounds involves multiple steps, including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis, which have been improved to increase yields by over 10% compared to previous methods (L. Chun, 2000). Other approaches involve anodic oxidation and cobalt-catalyzed carbonylation for the stereospecific synthesis of related piperidine derivatives, demonstrating significant optical purity and yield (Y. Amino et al., 2017).

Molecular Structure Analysis

Crystal and molecular structure analyses have been conducted on complexes involving piperidinecarboxylic acid derivatives, revealing insights into their conformational preferences and interaction mechanisms. For example, studies on the crystal structure of piperidine-3-carboxylic acid and p-hydroxybenzoic acid complexes have highlighted the significance of hydrogen bonding in determining molecular conformation (Z. Dega‐Szafran et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid derivatives are diverse, including asymmetric synthesis and electrophilic substitution, which have been explored for their synthetic and pharmacological potentials (C. Xue et al., 2002). These reactions are essential for creating structurally complex and functionally diverse compounds.

Physical Properties Analysis

The physical properties, such as crystallography and spectroscopy, of piperidinecarboxylic acid derivatives, have been thoroughly investigated. These studies provide valuable information on the compound's stability, solubility, and other critical physical characteristics essential for their practical applications (P. Sudhakar et al., 2005).

Chemical Properties Analysis

The chemical properties of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid derivatives, including their reactivity, catalytic activities, and interaction with various substrates, have been the focus of numerous studies. These investigations have led to the development of novel catalytic methods and the synthesis of compounds with potential applications in various fields, such as pharmaceuticals and materials science (Srinivas Keesara et al., 2017).

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : This compound has been used in the synthesis of transition metal complexes derived from Schiff base ligands .
    • Methods of Application : The compound was used in the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
    • Results or Outcomes : The synthesized metal (II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent, having IC50 values in the range of 2.98 to 3.89 µM . The complexes also showed antimicrobial activities against several bacterial and fungal strains .
  • Scientific Field: Medicinal Chemistry

    • Application : This compound has been used in the synthesis of transition metal complexes derived from Schiff base ligands .
    • Methods of Application : The compound was used in the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
    • Results or Outcomes : The synthesized metal (II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent, having IC50 values in the range of 2.98 to 3.89 µM . The complexes also showed antimicrobial activities against several bacterial and fungal strains .
  • Scientific Field: Medicinal Chemistry

    • Application : This compound has been used in the synthesis of transition metal complexes derived from Schiff base ligands .
    • Methods of Application : The compound was used in the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
    • Results or Outcomes : The synthesized metal (II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent, having IC50 values in the range of 2.98 to 3.89 µM . The complexes also showed antimicrobial activities against several bacterial and fungal strains .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLPIVZNYJKKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid

CAS RN

78190-11-1
Record name 78190-11-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

To an ice cooled solution of nipecotic acid (10.0 g, 77.5 mmol), sodium hydroxide (3.4 g, 85 mmol), and tetrahydrofuran (50 mL) in water (100 mL) was added by simultaneous dropwise addition benzylchloroformate (13.3 mL, 93 mmol) in tetrahydrofuran (50 mL) and sodium hydroxide (3.4 g, 85 mmol) in water (50 mL). Warmed slowly to room temperature. After 24 hours tetrahydrofuran was removed in vacuo and the resulting aqueous mixture acidified with 3 N hydrochloric acid and extracted with dichloromethane (3×). The combined organic portions were dried with anhydrous magnesium sulfate. Filtration followed by evaporation of the filtrate in vacuo gave the titled compound. 1HNMR (CHCl3, 300 MHz) □ 7.45-7.20 (m, 5H); 5.14 (m, 2H); 4.21 (br s, 1H); 3.96 (m, 1H), 3.15 (br s, 1H); 2.93 (m, 1H); 2.51 (m, 1H); 2.09 (m, 1H); 1.80-1.60 (m, 2H); 1.50 (m, 1H) ppm.
[Compound]
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10 g
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3.4 g
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3.4 g
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50 mL
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Synthesis routes and methods II

Procedure details

By substantially following the procedures of Example 1,A, 25.0 g (194 mmol) of nipecotic acid was protected with benzylchloroformate under basic conditions to afford 18.0 g (68 mmol; 35%) of analytically pure N-Cbz-nipecotic acid as a white solid.
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Synthesis routes and methods III

Procedure details

To the solution of piperidine-3-carboxylic acid (1.3 g, 10 mmol) in water (20 mL) was added sodium hydroxide (1.6 g, 40 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added dropwise at 0° C. The mixture was stirred at 0° C. for 2 h. The resulting mixture was treated with 5N hydrochloric acid to pH=6 and extracted with ethyl acetate, the solvent was removed under reduced pressure and dried in vacuum. 2.2 g of solid of 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid was obtained. LC-MS (ESI) m/z: 264 (M+1)+.
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Synthesis routes and methods IV

Procedure details

A 500-mL 4-necked round-bottom flask was charged with a solution of NaOH (8 g, 198.00 mmol, 1.00 equiv, 99%) in H2O (200 mL). To this was added piperidine-3-carboxylic acid (25.8 g, 197.75 mmol, 1.00 equiv, 99%), in small portions at 0° C. Then, a solution of benzyl carbonochloridate (39.2 g, 227.48 mmol, 1.15 equiv, 99%) in Et2O (50 mL) was added at 0° C. over 40 minutes. Then a solution of NaOH (12 g, 1.50 equiv) in H2O (300 mL) was added drop wise with stirring at 0-10° C. The resulting solution was allowed to stir overnight at room temperature. The reaction progress was monitored by TLC (EtOAc/PE=1/1). The pH adjusted to 3 with 10% aqueous HCl. The resulting solution was extracted with ethyl acetate (3×500 mL). Combined organic layers were dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator to afford 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid (58 g) as white solid.
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Synthesis routes and methods V

Procedure details

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